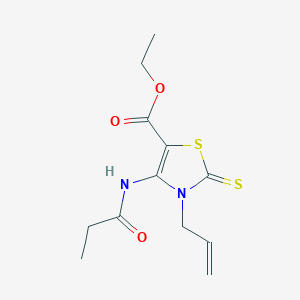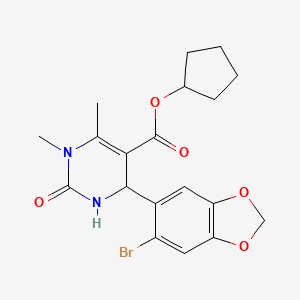![molecular formula C19H25N3O B4883963 3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole](/img/structure/B4883963.png)
3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Scientific Research Applications
3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has been found to have potential applications in drug development. It has been studied for its anticonvulsant, anxiolytic, and antidepressant effects. It has also been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that it acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has been found to enhance the activity of GABA receptors, which leads to an increase in the inhibitory neurotransmitter's effects.
Biochemical and Physiological Effects
3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and depression symptoms. It has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. This inhibition leads to a reduction in neuronal excitability, which can help in the treatment of seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it easier to design experiments to study its effects. However, one of the limitations of using this compound is that it has not been approved for human use, and its toxicity and side effects are not well understood.
Future Directions
There are several future directions for the study of 3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole. One of the directions is to study its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the immune system, as it has been found to have immunomodulatory effects. Additionally, further studies are needed to understand its toxicity and side effects, which will help in its development as a potential drug candidate.
Conclusion
3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole is a chemical compound with potential applications in drug development. It has been extensively studied for its anticonvulsant, anxiolytic, and antidepressant effects. Its mechanism of action involves the enhancement of GABA receptor activity, leading to an increase in the inhibitory neurotransmitter's effects. Further studies are needed to understand its toxicity and side effects and explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-[1-(4-methylphenyl)cyclopentyl]-5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazole involves the reaction of 1-(4-methylphenyl)cyclopentanecarboxylic acid hydrazide with N-(pyrrolidin-1-ylmethyl) methanesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography.
properties
IUPAC Name |
3-[1-(4-methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15-6-8-16(9-7-15)19(10-2-3-11-19)18-20-17(23-21-18)14-22-12-4-5-13-22/h6-9H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAYWVECCYVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methylphenyl)cyclopentyl]-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)
![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)


![4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine](/img/structure/B4883950.png)
![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)